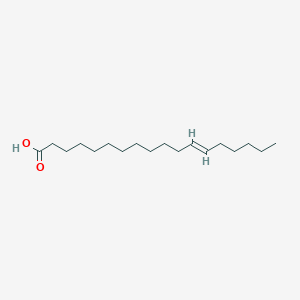
12-Octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
12-Octadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Hydrogenation Reactions
Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for this compound is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :
| Reaction Equation | Δ<sub>r</sub>H° (kJ/mol) | Conditions |
|---|---|---|
| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -123.6 ± 1.6 | Hexane solvent, liquid phase |
| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -125.1 ± 0.8 | Hexane solvent, liquid phase |
These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .
Epoxidation Reactions
Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to this compound, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:
| Reagent | Conditions | Product(s) | By-products |
|---|---|---|---|
| Peracetic acid | Room temperature, 24 hours | 12,13-Epoxy-octadecenoic acid | Isomeric epoxide derivatives |
This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .
Hydroxylation and Hydration Reactions
Hydroxylation introduces hydroxyl groups near the double bond. For example:
-
Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to this compound, this could yield 10-hydroxy-12-octadecenoic acid.
-
Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .
Comparative Toxicity of Hydroxy Derivatives :
| Compound | Survival Time (Carp Fingerlings) | Key Structural Feature |
|---|---|---|
| 12-Hydroxy-10E-octadecenoic acid | 45 minutes | Hydroxyl adjacent to double bond |
| Ricinoleic acid (12-OH-9Z isomer) | 900 minutes | Hydroxyl one carbon away from double bond |
The proximity of functional groups significantly enhances biological activity.
Microbial Metabolism and Biotransformation
This compound undergoes biotransformation by gut microbiota. Key pathways include:
Propriétés
Numéro CAS |
13126-38-0 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(E)-octadec-12-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |
Clé InChI |
OXEDXHIBHVMDST-VOTSOKGWSA-N |
SMILES |
CCCCCC=CCCCCCCCCCCC(=O)O |
SMILES isomérique |
CCCCC/C=C/CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCCCCCCCCCCC(=O)O |
Synonymes |
12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















